molecular formula C8H8Na2O6S B14772394 Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)

Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)

Cat. No.: B14772394
M. Wt: 278.19 g/mol
InChI Key: ZJTBQUZDXYGWOG-UHFFFAOYSA-N
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Description

Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C8H6Na2O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3,4-dicarboxylic acid as the primary starting material.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester derivative.

    Oxidation: The thiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 3 and 4 positions.

    Neutralization: The resulting dihydroxy compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of thiophene-3,4-dicarboxylic acid are esterified in industrial reactors.

    Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.

    Automated Neutralization: The neutralization process is automated to maintain precise control over the pH and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form thiophene-3,4-dioxide derivatives.

    Reduction: Reduction reactions can convert the compound into thiophene-3,4-diol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Thiophene-3,4-dioxide derivatives.

    Reduction Products: Thiophene-3,4-diol derivatives.

    Substitution Products: Halogenated thiophene derivatives.

Scientific Research Applications

Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) has several scientific research applications:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) involves its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.

    Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

  • Disodium 2,5-bis(methoxycarbonyl)thiophene-3,4-diolate
  • Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Comparison: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in organic electronics and materials science.

Properties

Molecular Formula

C8H8Na2O6S

Molecular Weight

278.19 g/mol

InChI

InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;;

InChI Key

ZJTBQUZDXYGWOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na].[Na]

Origin of Product

United States

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